(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid
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Overview
Description
(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid: is a synthetic organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a furo[2,3-f]chromen moiety, which is a fused ring system containing both furan and chromen (coumarin) rings, along with three methyl groups and an acetic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the multicomponent reaction approach mentioned above can be adapted for larger-scale synthesis by optimizing reaction conditions and using appropriate industrial equipment.
Chemical Reactions Analysis
Types of Reactions: (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methyl groups and the acetic acid moiety can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine: The compound has shown potential in biological and medicinal research due to its structural similarity to naturally occurring furocoumarins. These compounds are known for their phototoxic and photosensitizing properties, making them useful in the treatment of skin diseases such as psoriasis and vitiligo through PUVA (psoralen and ultraviolet A) therapy .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid is not fully understood. it is believed to interact with DNA and proteins, similar to other furocoumarins. The compound may form covalent bonds with DNA upon activation by ultraviolet light, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is the basis for its use in PUVA therapy .
Comparison with Similar Compounds
Psoralen: A naturally occurring furocoumarin used in PUVA therapy.
Trioxsalen: A synthetic derivative of psoralen with similar phototoxic properties.
4,5‘,8-trimethylpsoralen: Another synthetic furocoumarin used in phototherapy.
Uniqueness: (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This structural uniqueness may confer different biological activities and chemical reactivity compared to other furocoumarins .
Biological Activity
(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Additionally, it will explore the mechanisms of action and relevant case studies that highlight the compound's efficacy.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C16H16O3 |
Molecular Weight | 256.29 g/mol |
IUPAC Name | This compound |
CAS Number | 919733-24-7 |
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance:
- Study Findings : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer Properties
The anticancer potential of this compound is particularly promising. Various studies have explored its effects on different cancer cell lines:
- Mechanism of Action : The compound is believed to exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation. This is primarily mediated by the inhibition of topoisomerase enzymes, which are crucial for DNA replication .
-
Case Studies :
- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 30 µg/mL) after 48 hours of exposure .
- Another study reported that the compound inhibited tumor growth in xenograft models by inducing apoptosis and reducing angiogenesis .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated:
- Inflammatory Cytokine Modulation : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Cytokine Modulation : It alters cytokine production in immune cells, leading to reduced inflammation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
Properties
IUPAC Name |
2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-7-4-11-14(15-13(7)8(2)6-20-15)9(3)10(5-12(17)18)16(19)21-11/h4,6H,5H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVFVDPDNSDQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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